![molecular formula C9H8ClNOS B1362606 2-Chloro-6-ethoxybenzo[d]thiazole CAS No. 79071-17-3](/img/structure/B1362606.png)
2-Chloro-6-ethoxybenzo[d]thiazole
Overview
Description
2-Chloro-6-ethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the sixth position on the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzothiazole with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-ethoxybenzo[d]thiazole, 2-thio-6-ethoxybenzo[d]thiazole, and 2-alkoxy-6-ethoxybenzo[d]thiazole.
Oxidation Reactions: Products include 2-chloro-6-formylbenzo[d]thiazole and 2-chloro-6-carboxybenzo[d]thiazole.
Reduction Reactions: Products include 2-chloro-6-ethoxydihydrobenzo[d]thiazole.
Scientific Research Applications
Scientific Research Applications
The applications of 2-chloro-6-ethoxybenzo[d]thiazole can be categorized into several key areas:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds within the benzothiazole class, including 2-chloro-6-ethoxybenzo[d]thiazole, exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth by interfering with essential metabolic pathways .
- Anticancer Properties : Studies have shown that derivatives of benzothiazoles possess anticancer activity. 2-Chloro-6-ethoxybenzo[d]thiazole is being investigated for its potential to induce apoptosis in cancer cells through modulation of specific signaling pathways .
Biological Probes
This compound serves as a probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to interact with various biomolecules allows researchers to explore cellular processes and mechanisms .
Industrial Applications
In industry, this compound is utilized in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for applications requiring specific functional characteristics .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Lacks the ethoxy group, making it less versatile in certain applications.
6-Ethoxybenzothiazole: Lacks the chlorine atom, which affects its reactivity and biological activity.
2-Chloro-6-methoxybenzo[d]thiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-6-ethoxybenzo[d]thiazole is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Chloro-6-ethoxybenzo[d]thiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound features a benzothiazole ring with a chlorine atom at position 2 and an ethoxy group at position 6. This unique structure contributes to its reactivity and biological activity.
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Chlorine and ethoxy substitutions | Antimicrobial, anticancer, anti-inflammatory |
2-Chlorobenzothiazole | Chlorine substitution on benzothiazole | Antimicrobial |
6-Ethylbenzothiazole | Ethyl group instead of ethoxy | Anticancer |
2-Aminobenzothiazole | Amino group at position 2 | Antimicrobial and anti-inflammatory |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of specific enzymes critical for bacterial survival.
Anticancer Activity
The compound has demonstrated potential anticancer properties through its ability to induce apoptosis in cancer cells. Studies suggest that it targets specific signaling pathways involved in cell proliferation. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. For example, it has been reported to inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease .
- Gene Expression Modulation : It influences gene expression related to metabolic and signaling pathways, thereby altering cellular functions.
- Cell Signaling Interference : The compound disrupts key signaling pathways that regulate cell survival and proliferation, contributing to its anticancer effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.
- Cancer Cell Studies : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 25 µM depending on the cancer type.
- Anti-inflammatory Activity : In animal models, administration of the compound led to a significant reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent with a COX-2 inhibition ratio comparable to standard NSAIDs like ibuprofen .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for preparing 2-Chloro-6-ethoxybenzo[d]thiazole?
The synthesis typically involves multi-step reactions, starting with halogenation and functionalization of the benzothiazole core. Key steps include:
- Halogenation : Use of chlorinating agents (e.g., POCl₃) under anhydrous conditions to introduce the chlorine substituent at position 2 .
- Ethoxy Group Introduction : Nucleophilic substitution with sodium ethoxide or ethanol under reflux, requiring precise temperature control (70–90°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity. Yield optimization (typically 60–75%) depends on stoichiometric ratios and catalyst selection (e.g., DMAP for acylations) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. Key signals: ~δ 1.4 ppm (triplet, -OCH₂CH₃), δ 7.2–8.1 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 228.6) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment .
Q. What biological activity screening protocols are commonly used for this compound?
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Models : Carrageenan-induced paw edema in rodents, measuring COX-2 inhibition .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance target specificity in anticancer applications?
- Structural Modifications :
- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict binding affinities to oncogenic targets like c-MYC G-quadruplex DNA .
Q. How can contradictions in reported biological activity data be resolved?
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity) .
- Purity Verification : LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew results .
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What is the role of sulfur mobilization in the biosynthesis of thiazole-containing analogs?
- Enzymatic Pathways : In Bacillus subtilis, cysteine serves as the sulfur donor, with ThiI rhodanese domains catalyzing thiazole ring formation .
- Alternative Mechanisms : In ThiI-deficient organisms, glutathione-independent pathways utilize direct cysteine incorporation, as shown by isotopic labeling studies .
Q. How do stereochemical and electronic properties influence the compound’s interaction with biological targets?
Properties
IUPAC Name |
2-chloro-6-ethoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRYLNVGOPEAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325403 | |
Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79071-17-3 | |
Record name | 79071-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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